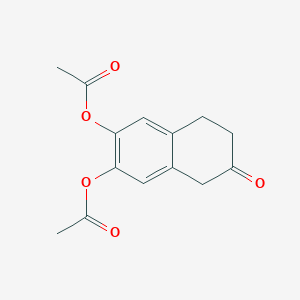
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an oxo group at the 6th position and diacetate groups at the 2nd and 3rd positions of the tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate typically involves the acetylation of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid.
Reduction: 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate groups can also participate in esterification reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is unique due to the presence of two acetate groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
特性
CAS番号 |
90266-10-7 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
(3-acetyloxy-6-oxo-7,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-10-3-4-12(17)5-11(10)7-14(13)19-9(2)16/h6-7H,3-5H2,1-2H3 |
InChIキー |
YQMZVKYNKPUGOI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2CC(=O)CCC2=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


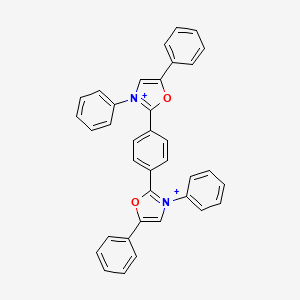
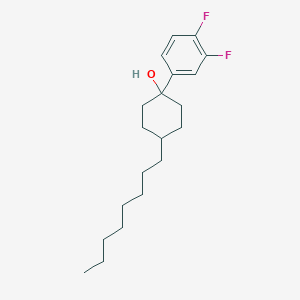
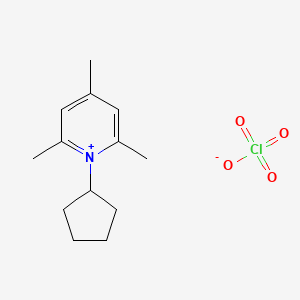

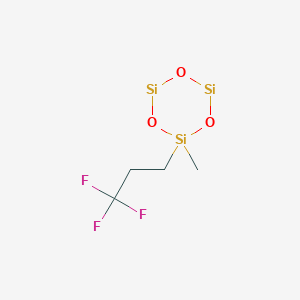


![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
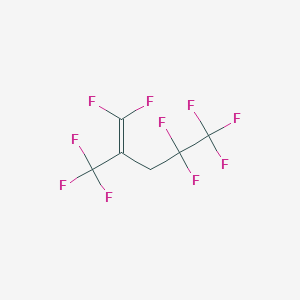
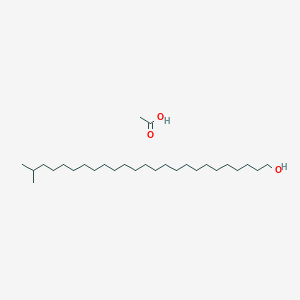
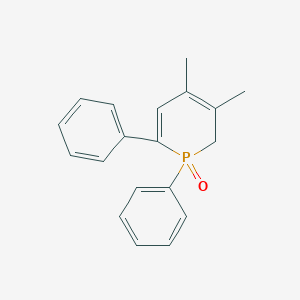
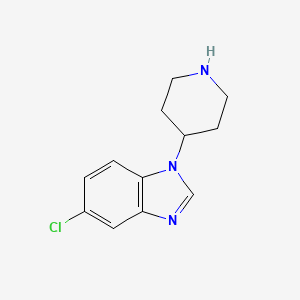
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
